Imidazo[4,5-e][1,3]benzimidazole, 1,6-dihydro-2,7-dimethyl-
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Overview
Description
Imidazo[4,5-e][1,3]benzimidazole, 1,6-dihydro-2,7-dimethyl- is a heterocyclic compound that features a fused ring system combining imidazole and benzimidazole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo[4,5-e][1,3]benzimidazole, 1,6-dihydro-2,7-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of o-phenylenediamine with glyoxal or its derivatives, followed by cyclization in the presence of an acid catalyst . Another approach includes the use of N,N-dimethylformamide (DMF) and hexamethyldisilazane (HMDS) as reagents under transition-metal-free conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Imidazo[4,5-e][1,3]benzimidazole, 1,6-dihydro-2,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazoquinones, while substitution reactions can introduce various functional groups onto the ring system .
Scientific Research Applications
Imidazo[4,5-e][1,3]benzimidazole, 1,6-dihydro-2,7-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of Imidazo[4,5-e][1,3]benzimidazole, 1,6-dihydro-2,7-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Benzimidazole: A fused ring system combining benzene and imidazole structures.
Thiazole: A five-membered ring containing both sulfur and nitrogen atoms.
Uniqueness
Imidazo[4,5-e][1,3]benzimidazole, 1,6-dihydro-2,7-dimethyl- is unique due to its fused ring system, which imparts distinct chemical and biological properties.
Properties
CAS No. |
205391-03-3 |
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Molecular Formula |
C10H10N4 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2,7-dimethyl-3,6-dihydroimidazo[4,5-e]benzimidazole |
InChI |
InChI=1S/C10H10N4/c1-5-11-7-3-4-8-10(9(7)13-5)14-6(2)12-8/h3-4H,1-2H3,(H,11,13)(H,12,14) |
InChI Key |
UHKNZJPNBHKIMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=CC3=C2N=C(N3)C |
Origin of Product |
United States |
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